molecular formula C22H24N2O5S2 B3001957 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 941981-42-6

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B3001957
CAS No.: 941981-42-6
M. Wt: 460.56
InChI Key: KOHGUDAFTFZFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole-based acetamide derivative featuring a 3,5-dimethoxybenzyl thioether group and an N-(2,5-dimethoxyphenyl) substituent. The dimethoxy groups likely enhance solubility and bioavailability compared to non-polar analogs, while the thiazole-thioether linkage may contribute to binding specificity in biological targets .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-26-16-5-6-20(29-4)19(11-16)24-21(25)9-15-13-31-22(23-15)30-12-14-7-17(27-2)10-18(8-14)28-3/h5-8,10-11,13H,9,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHGUDAFTFZFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule characterized by a thiazole ring and various functional groups that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H22_{22}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : Approximately 430.5 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Benzyl thioether group
    • Dimethoxyphenyl acetamide

The structural features of this compound allow for significant interactions with biological targets, enhancing its pharmacological profile.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For example:

  • Mechanism of Action : The thiazole moiety and the methoxy groups enhance binding affinity to molecular targets, potentially inhibiting key enzymes involved in cancer cell growth and survival.

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

  • Study Findings : In vitro studies have demonstrated significant antibacterial and antiviral activities, suggesting its potential as a therapeutic agent against infectious diseases.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

  • Target Enzymes : It may modulate the activity of specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer and inflammation.

Research Findings and Case Studies

StudyBiological ActivityFindings
AnticancerInhibition of cell proliferation in various cancer cell lines.
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionPotential inhibitor of cyclooxygenase enzymes, relevant for anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Interactions : The thiazole ring can engage in hydrogen bonding with active sites of enzymes or receptors, while the benzyl thioether may enhance hydrophobic interactions .
  • Cellular Effects : These interactions can lead to the induction of apoptosis in cancer cells or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents Molecular Weight Reported Activity Source
Target compound: 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide Thiazole-acetamide 3,5-Dimethoxybenzyl (thioether), 2,5-dimethoxyphenyl (amide) ~460.5 (calc.) Hypothesized kinase inhibition (based on structural analogs) N/A
Compound 19 () Pyrimidinone-thiazole-acetamide 3,5-Dimethoxyphenyl (pyrimidinone), trifluoromethylbenzothiazole ~552.5 (calc.) CK1-specific inhibitor (IC₅₀ = 0.12 µM)
N-(4-methyl-1,3-thiazol-2-yl) analog () Triazole-thiazole-acetamide 3,5-Dimethylphenoxy (triazole), 4-methylthiazole 448.5 No explicit activity reported; structural focus on triazole-thiazole hybridization
N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () Benzothiazole-acetamide 6-Chlorobenzothiazole, 2,5-dimethoxyphenyl ~392.8 (calc.) Enhanced binding affinity in benzothiazole-based kinase inhibitors
Benzofuropyrimidin derivative () Benzofuropyrimidin-acetamide 3-Ethoxypropyl (benzofuropyrimidin), 3,5-dimethoxyphenyl ~535.6 (calc.) Potential anticancer activity (structural similarity to kinase inhibitors)
2-(2-((Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide Thiazole-acetamide Benzo[d][1,3]dioxole (thioether), 3,5-dimethylphenyl 440.5 Undisclosed biological activity; emphasis on synthetic accessibility

Key Findings

Activity Against Kinases: The target compound shares structural motifs with Compound 19 (), a CK1 inhibitor, but lacks the pyrimidinone ring and trifluoromethyl group critical for CK1 specificity. This suggests reduced kinase selectivity compared to Compound 19 . The N-(6-chlorobenzothiazole-2-yl) analog () demonstrates that halogenation at the benzothiazole position improves binding affinity in kinase targets, a feature absent in the target compound .

Impact of Methoxy vs. This highlights the target compound’s methoxy-rich design for enhanced solubility .

Role of Heterocyclic Systems :

  • The benzofuropyrimidin derivative () replaces the thiazole core with a fused benzofuropyrimidin system, increasing aromatic surface area and likely altering pharmacokinetic properties (e.g., longer half-life) .

Thioether Linkage Variations :

  • The benzo[d][1,3]dioxol-5-yl analog () uses a benzo[d][1,3]dioxole group instead of dimethoxybenzyl, which may influence electronic properties and metabolic stability due to the dioxole ring’s rigidity .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound 19 N-(4-methyl-1,3-thiazol-2-yl) Benzofuropyrimidin
Calculated LogP ~3.2 ~4.1 ~2.8 ~4.5
Hydrogen Bond Acceptors 7 9 6 9
Rotatable Bonds 8 10 7 11
Solubility (Predicted) Moderate Low High Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.